1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a triazole ring, a nitrile group, and a chloronitrophenyl moiety
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O2/c11-9-2-1-8(16(17)18)3-7(9)5-15-6-13-10(4-12)14-15/h1-3,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPOKIXZYOXXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN2C=NC(=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 1,2,4-triazole-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Products include substituted triazole derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.
2-Chloro-5-nitrobenzyl chloride: A precursor used in the synthesis of various chloronitrophenyl derivatives.
1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with similar chemical properties.
Uniqueness
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile is unique due to its combination of a triazole ring, a nitrile group, and a chloronitrophenyl moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
